molecular formula C5H6Br3N-2 B13894977 C5H6Br3N-2

C5H6Br3N-2

Cat. No.: B13894977
M. Wt: 319.82 g/mol
InChI Key: ZPATUOFYXSBHMN-UHFFFAOYSA-L
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Description

The compound with the molecular formula C5H6Br3N-2 Pyridinium tribromide . It is a red-orange to brown crystalline solid that is primarily used as a brominating agent in organic synthesis. Pyridinium tribromide is known for its stability and effectiveness in bromination reactions, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium tribromide is typically synthesized by reacting pyridine with hydrogen bromide and bromine. The reaction is carried out in water at low temperatures (around 0°C) to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of pyridinium tribromide involves the same basic reaction but on a larger scale. The process includes careful control of reaction conditions to maximize yield and purity. The product is then purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

Chemical Reactions Analysis

Types of Reactions: Pyridinium tribromide primarily undergoes bromination reactions. It is used as a brominating reagent in the α-bromination and α-thiocyanation of ketones, phenols, unsaturated and aromatic ethers .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include brominated and thiocyanated derivatives of the starting materials. These products are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism by which pyridinium tribromide exerts its effects involves the release of bromine molecules. When used as a brominating agent, it liberates one mole of bromine (Br2), which then participates in the bromination reaction. The bromine atoms add to the double bonds or aromatic rings of the substrate, resulting in the formation of brominated products .

Comparison with Similar Compounds

  • Pyridine hydrobromide perbromide
  • Pyridinium bromide perbromide
  • Pyridine hydrobromide

Comparison: Pyridinium tribromide is unique in its high selectivity and mild reaction conditions compared to other brominating agents. It is more convenient to handle and measure than elemental bromine, making it a preferred choice in small-scale brominations .

Properties

Molecular Formula

C5H6Br3N-2

Molecular Weight

319.82 g/mol

IUPAC Name

pyridin-1-ium;tribromide

InChI

InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H/p-2

InChI Key

ZPATUOFYXSBHMN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-]

Origin of Product

United States

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